2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide is an organic compound with the molecular formula C11H11ClF3NO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl-substituted phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amides or thiol derivatives.
Scientific Research Applications
2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro and trifluoromethyl groups can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl]acetamide
- N-[4-hydroxy-2-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide is unique due to the presence of both a chloro group and a trifluoromethyl-substituted phenyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11ClF3NO2 |
---|---|
Molecular Weight |
281.66 g/mol |
IUPAC Name |
2-chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C11H11ClF3NO2/c12-5-10(18)16-9(6-17)7-1-3-8(4-2-7)11(13,14)15/h1-4,9,17H,5-6H2,(H,16,18) |
InChI Key |
WGXUFPUKZDUWFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)NC(=O)CCl)C(F)(F)F |
Origin of Product |
United States |
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